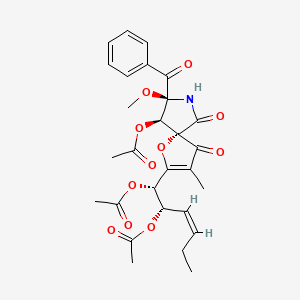

triacetylpseurotin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

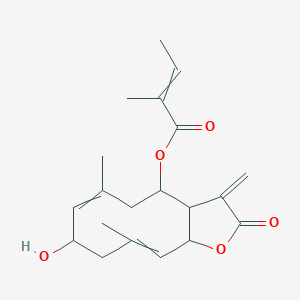

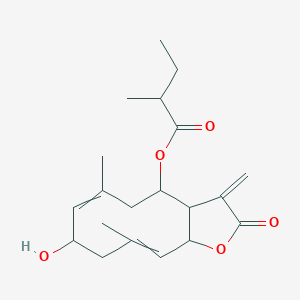

Triacetylpseurotin A is an alkaloid produced from the endophyte of Polygonum cuspidatum . It belongs to the category of natural compounds and has a molecular formula of C28H31NO11 .

Molecular Structure Analysis

The molecular structure of triacetylpseurotin A is complex, with a molecular weight of 557.552 . It includes multiple functional groups and a large polar surface area . The exact molecular structure analysis would require advanced techniques such as X-ray diffraction or computational crystal structure prediction .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibitors and Gene Expression : Histone deacetylase inhibitors, such as trichostatin A, have been shown to induce histone hyperacetylation and modulate the expression of certain genes. This can lead to changes in cell growth arrest and the expression of specific proteins, such as the WAF1/Cip1 gene, a potent inhibitor of cyclin-dependent kinases (Sowa et al., 1997).

Acacetin's Diverse Pharmacological Activities : Acacetin, a naturally occurring flavonoid, possesses various pharmacological properties, including neuroprotective, cardioprotective, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. It inhibits several enzymes, suggesting a potential therapeutic application for various conditions (Semwal et al., 2019).

Triacetin in Biofuel Applications : Triacetin has been identified as a beneficial bioadditive for biodiesel, acting as an anti-knocking agent and enhancing the performance of biodiesel engines. It can impact motor octane number (MON) and research Octane number (RON), indicating its potential use in improving fuel efficiency (Mufrodi et al., 2018).

Propiedades

IUPAC Name |

[(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-diacetyloxyhex-3-enyl]-8-methoxy-3-methyl-4,6-dioxo-1-oxa-7-azaspiro[4.4]non-2-en-9-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO11/c1-7-8-14-20(37-16(3)30)22(38-17(4)31)21-15(2)23(33)27(40-21)25(39-18(5)32)28(36-6,29-26(27)35)24(34)19-12-10-9-11-13-19/h8-14,20,22,25H,7H2,1-6H3,(H,29,35)/b14-8-/t20-,22-,25+,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXQNFPAMXIOP-YLEXTUNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

triacetylpseurotin A | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)